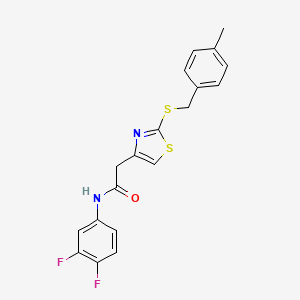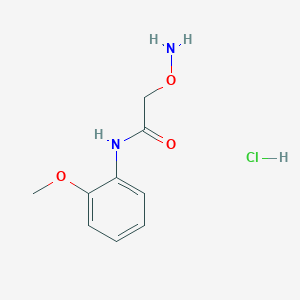![molecular formula C16H15ClN2O4 B2992838 Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate CAS No. 438015-44-2](/img/structure/B2992838.png)
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate is a synthetic organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzo[d][1,3]dioxole core, which is known for its stability and unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole core, which can be achieved through the cyclization of catechol with formaldehyde. The resulting benzo[d][1,3]dioxole is then subjected to a series of reactions to introduce the 2-chlorophenylamino group and the ethyl carbamate moiety.
Cyclization of Catechol: Catechol is reacted with formaldehyde in the presence of an acid catalyst to form benzo[d][1,3]dioxole.
Amination: The benzo[d][1,3]dioxole is then reacted with 2-chloroaniline under basic conditions to introduce the 2-chlorophenylamino group.
Carbamoylation: Finally, the resulting intermediate is treated with ethyl chloroformate to form the ethyl carbamate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved may include the modulation of signal transduction pathways and the alteration of gene expression.
Comparación Con Compuestos Similares
Ethyl (2-((2-chlorophenyl)amino)benzo[d][1,3]dioxol-2-yl)carbamate can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2-Chlorophenylamino derivatives: Compounds with the 2-chlorophenylamino group but different core structures, which may exhibit different biological activities.
Ethyl carbamate derivatives: Compounds with the ethyl carbamate moiety but different aromatic cores, which can influence their pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl N-[2-(2-chloroanilino)-1,3-benzodioxol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-2-21-15(20)19-16(18-12-8-4-3-7-11(12)17)22-13-9-5-6-10-14(13)23-16/h3-10,18H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEIZUXOHRDAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1(OC2=CC=CC=C2O1)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-chloro-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2992758.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2992761.png)

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)

![{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate](/img/structure/B2992767.png)
![2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2992768.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2992774.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(2-methylphenyl)urea](/img/structure/B2992776.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2992778.png)
